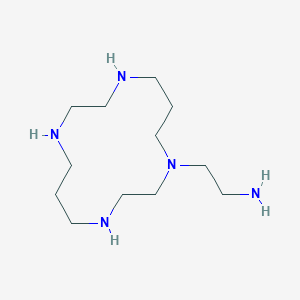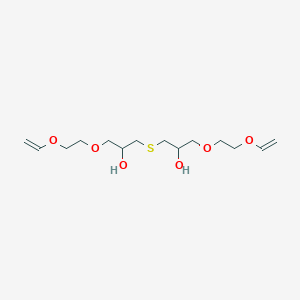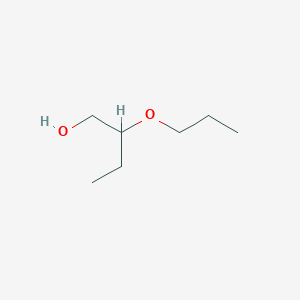![molecular formula C14H15ClN2 B14333724 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine CAS No. 103252-70-6](/img/structure/B14333724.png)
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of two aromatic rings, one chlorinated and one methylated, connected through a hydrazine linkage
准备方法
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine can be synthesized through the reaction of 4-chlorobenzyl chloride with 4-methylphenylhydrazine under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydrazine nitrogen attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Nitro or sulfonyl derivatives.
科学研究应用
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
- 1-[(4-Chlorophenyl)methyl]-1-phenylhydrazine
- 1-[(4-Methylphenyl)methyl]-1-phenylhydrazine
- 1-[(4-Chlorophenyl)methyl]-1-(3-methylphenyl)hydrazine
Comparison: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine is unique due to the presence of both a chlorinated and a methylated aromatic ring This dual substitution pattern can influence its reactivity and biological activity, making it distinct from other hydrazine derivatives that may only have one type of substitution
属性
| 103252-70-6 | |
分子式 |
C14H15ClN2 |
分子量 |
246.73 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H15ClN2/c1-11-2-8-14(9-3-11)17(16)10-12-4-6-13(15)7-5-12/h2-9H,10,16H2,1H3 |
InChI 键 |
JXONGJPGNGUUPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)





